molecular formula C17H13NO2 B101953 (5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone CAS No. 14677-93-1

(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone

Cat. No. B101953
CAS RN: 14677-93-1
M. Wt: 263.29 g/mol
InChI Key: VOHIVHYGFMOJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, commonly known as MPA, is a chemical compound that has been extensively studied for its various applications in scientific research. MPA belongs to the class of isoxazole derivatives and is widely used as a research tool in the field of neuroscience and pharmacology.

Mechanism Of Action

MPA acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. MPA enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.

Biochemical And Physiological Effects

MPA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties and can induce sleep in mice. MPA has been shown to increase the duration of the open state of the GABA-A receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron.

Advantages And Limitations For Lab Experiments

One of the main advantages of MPA is its high potency and selectivity for GABA-A receptors. It has a low toxicity and is well-tolerated in animal models. MPA is also readily available and can be synthesized in large quantities. However, one of the limitations of MPA is that it has a short half-life and is rapidly metabolized in vivo. This can limit its use in certain experiments, and alternative compounds may be more suitable.

Future Directions

There are several future directions for the research of MPA. One area of interest is the development of novel compounds that target GABA receptors with higher potency and selectivity. Another area of interest is the study of the role of GABA receptors in various neurological disorders, and the potential for GABA receptor modulators as therapeutic agents. Additionally, the development of new methods for synthesizing MPA and related compounds could lead to improved efficiency and yield.

Synthesis Methods

The synthesis of MPA involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of (5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, which is then purified using column chromatography. The yield of MPA is generally high, and the purity can be increased by further purification techniques.

Scientific Research Applications

MPA has been extensively used as a research tool in the field of neuroscience and pharmacology. It is commonly used to study the function of GABA receptors and their role in various neurological disorders such as anxiety, depression, and epilepsy. MPA has also been used to study the effects of drugs that target GABA receptors, such as benzodiazepines and barbiturates.

properties

CAS RN

14677-93-1

Product Name

(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-phenylmethanone

InChI

InChI=1S/C17H13NO2/c1-12-15(17(19)14-10-6-3-7-11-14)16(18-20-12)13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

VOHIVHYGFMOJFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Other CAS RN

14677-93-1

Origin of Product

United States

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